molecular formula C9H15NS2 B14551374 [(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid CAS No. 62255-22-5

[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid

Cat. No.: B14551374
CAS No.: 62255-22-5
M. Wt: 201.4 g/mol
InChI Key: IQGRRUGQOJEWQZ-UHFFFAOYSA-N
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Description

[(Bicyclo[221]heptan-2-yl)methyl]carbamodithioic acid is a compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethylamine with carbon disulfide and an appropriate base. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is believed to modulate key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptan-2-ylmethylamine
  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.1]heptan-2-ol

Uniqueness

[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid is unique due to its carbamodithioic acid group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62255-22-5

Molecular Formula

C9H15NS2

Molecular Weight

201.4 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanylmethylcarbamodithioic acid

InChI

InChI=1S/C9H15NS2/c11-9(12)10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11,12)

InChI Key

IQGRRUGQOJEWQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CNC(=S)S

Origin of Product

United States

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